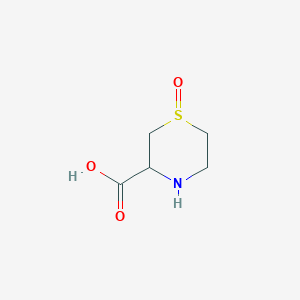

1-Oxo-1,4-thiazinane-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oxo-1,4-thiazinane-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

Antimicrobial Activity

The thiazinane derivatives have shown significant antimicrobial properties against a range of pathogens. For example, studies have demonstrated that compounds derived from thiazinanes exhibit activity against Staphylococcus aureus, making them potential candidates for antibiotic development .

Anticancer Properties

Research indicates that thiazine derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of 1,4-benzothiazine derivatives that demonstrated dual inhibition of bacterial peptide deformylase (PDF), which is crucial for bacterial survival and has implications in cancer therapy as well .

Analgesic and Anti-inflammatory Effects

Thiazinane compounds have been evaluated for their analgesic and anti-inflammatory effects. Certain derivatives have shown promise in reducing pain and inflammation in preclinical models, indicating potential therapeutic applications in pain management .

Agricultural Applications

Agrochemicals

Thiazinanes are being explored as agrochemicals due to their insecticidal and fungicidal properties. Their ability to disrupt biological pathways in pests makes them suitable for developing new pesticides that are effective yet environmentally friendly .

Plant Growth Regulators

Some thiazine derivatives have been investigated for their effects on plant growth. They can act as growth regulators, enhancing crop yields and resilience against environmental stressors .

Material Science Applications

Polymer Chemistry

The unique properties of 1-oxo-1,4-thiazinane-3-carboxylic acid allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials .

Case Studies

化学反应分析

Cyclization Reactions

1-Oxo-1,4-thiazinane-3-carboxylic acid derivatives are synthesized via intramolecular cyclization:

-

Intermediate thiourea formation : Reaction of 3-chloropropionyl chloride with thiourea derivatives yields N-(3-chloropropionyl)thioureas, which cyclize under reflux to form the thiazinane ring .

-

Microwave-assisted coupling : Palladium-catalyzed coupling (e.g., with boronic acids) introduces biaryl or thioaryl substituents at position 3 .

Example :

3 Chloropropionyl chloride+thioureaΔ1 Oxo 1 4 thiazinane 3 carboxylic acid derivative

Oxidation and Functionalization

-

Sulfone formation : Treatment with KMnO₄ oxidizes the thiazinane ring to 1,1-dioxide derivatives .

-

Esterification : The carboxylic acid group reacts with alcohols under acidic conditions to form esters, enhancing lipophilicity for pharmacological studies .

Multicomponent Reactions

This compound participates in one-pot syntheses:

-

Aldehyde-thiourea condensations : Reacting with aldehydes and thiourea in the presence of trimethylsilyl chloride (TMSCl) yields functionalized 1,3-thiazine hybrids .

-

Ultrasound-assisted cyclizations : β-Hydroxy thioureas generated in situ undergo acid-catalyzed cyclization to form 2-imino-1,3-thiazinane derivatives .

Structural and Catalytic Modifications

Challenges and Limitations

属性

CAS 编号 |

156474-26-9 |

|---|---|

分子式 |

C5H9NO3S |

分子量 |

163.2 g/mol |

IUPAC 名称 |

1-oxo-1,4-thiazinane-3-carboxylic acid |

InChI |

InChI=1S/C5H9NO3S/c7-5(8)4-3-10(9)2-1-6-4/h4,6H,1-3H2,(H,7,8) |

InChI 键 |

XXMSBUDHKMHMTJ-UHFFFAOYSA-N |

SMILES |

C1CS(=O)CC(N1)C(=O)O |

规范 SMILES |

C1CS(=O)CC(N1)C(=O)O |

同义词 |

3-Thiomorpholinecarboxylicacid,1-oxide(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。